2-Methyl-6-vinylbenzoic acid

Catalog No.
S3375281
CAS No.
1172117-25-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-vinylbenzoic acid

CAS Number

1172117-25-7

Product Name

2-Methyl-6-vinylbenzoic acid

IUPAC Name

2-ethenyl-6-methylbenzoic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12)

InChI Key

VEIXYGIAYUPGQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=C)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C(=O)O

2-Methyl-6-vinylbenzoic acid, also known as p-Vinyl-m-xylylic acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. This compound appears as a white crystalline solid and belongs to a class of compounds characterized by a vinyl group attached to a benzoic acid structure. It is soluble in organic solvents like ethanol, methanol, and acetone but is insoluble in water. The compound has a melting point of 228-230°C and a boiling point of 378-380°C, indicating its stability under standard laboratory conditions.

Typical of carboxylic acids and vinyl compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Polymerization: The vinyl group can participate in radical polymerization, leading to the formation of polymers.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight its utility as an intermediate in organic synthesis and materials science .

Several methods have been reported for synthesizing 2-Methyl-6-vinylbenzoic acid:

  • Oxidation of 2-Methyl-6-vinyltoluene: This method involves oxidizing the corresponding vinyl to form the carboxylic acid.
  • Isomerization: The isomerization of 2-methyl-4-vinylbenzoic acid can yield the desired compound.
  • McMurry Coupling: This reaction involves coupling 2-methyl-6-(α,β-unsaturated)-benzaldehyde to form the vinylbenzoic acid.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound .

2-Methyl-6-vinylbenzoic acid finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing polymers with specific properties.
  • Materials Science: Due to its functional groups, it can be used in creating advanced materials.
  • Organic Synthesis: It acts as an intermediate in the synthesis of other chemical entities.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 2-Methyl-6-vinylbenzoic acid primarily focus on its reactivity with other chemical species. Understanding these interactions is crucial for developing its applications in drug delivery systems and polymer chemistry. Its ability to participate in radical polymerization suggests potential interactions with radical initiators and other monomers .

Several compounds share structural similarities with 2-Methyl-6-vinylbenzoic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
4-Vinylbenzoic AcidAromatic Carboxylic AcidUsed extensively in polymer chemistry; more soluble than 2-Methyl-6-vinylbenzoic acid.
2-Methylbenzoic AcidAromatic Carboxylic AcidLacks the vinyl group; primarily used in organic synthesis.
StyreneVinyl Aromatic CompoundA common monomer for polymers; simpler structure without carboxylic functionality.

The uniqueness of 2-Methyl-6-vinylbenzoic acid lies in its combination of both vinyl and carboxylic functionalities, which allows for diverse reactivity not present in simpler analogs like styrene or methylbenzoic acids .

XLogP3

2.6

Dates

Modify: 2023-08-19

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